N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, a dimethylpropyl group, and a dimethylphenylamino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,3-dimethylphenyl)acetamide. This intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the dimethylphenylamino group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dimethylphenyl)amino]acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-8-6-7-12(3)13(14)4/h6-8,11,18H,9H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGKCLXMNBTNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NC(C)(C#N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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